2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde
Description
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde (CAS: 1708436-58-1; InChIKey: ZVEJMIFNAFEBNV-UHFFFAOYSA-N) is a substituted benzaldehyde featuring a furan-2-ylmethoxy group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring . This compound belongs to a broader class of oxygenated benzaldehyde derivatives, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their reactive aldehyde moiety and tunable electronic properties.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h3-8H,9H2,1-2H3 |
InChI Key |
ZVEJMIFNAFEBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=CO2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Benzaldehyde Moiety: The furan ring is then reacted with 4,6-dimethylbenzaldehyde under basic conditions to form the desired compound. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the furan ring, facilitating the nucleophilic attack on the benzaldehyde carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as cysteine or lysine.
Comparison with Similar Compounds
Substituent-Based Structural Comparisons
The compound is compared below with three key analogs:
Key Observations :
Analytical and Detection Parameters
Detection limits for aldehydes using formaldehyde analysis methodologies (Table 3.5-2, EPA) include:
| Analyte | Detection Limit (ppb) | Reagent Capacity (ppmv) |
|---|---|---|
| Dimethylbenzaldehyde | 1.2 | 93 |
| o-/m-/p-Tolualdehyde | 1.3 | 89 |
Commercial and Research Relevance
Biological Activity
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a furan ring connected to a benzaldehyde moiety through a methoxy linkage. This unique structure suggests potential biological activities that merit investigation. Its chemical formula is C12H12O3, and it is classified as a substituted benzaldehyde. The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids.
The synthesis of this compound can be achieved through several methods, often involving electrophilic substitution reactions due to the electron-rich nature of the furan ring. The compound's structure allows for diverse interactions, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities against various pathogens. Its potential therapeutic roles are being explored in several studies, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against pathogens such as bacteria and fungi. The interaction studies involving this compound typically focus on its reactivity with biological macromolecules.
Anticancer Activity
In vitro studies have indicated that derivatives of compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against tumor cells . The structure-activity relationship (SAR) analysis helps identify key features responsible for these activities.
Case Study 1: Antiviral Activity
A study on similar compounds revealed that certain furan derivatives exhibit inhibitory effects against viral infections. Specifically, compounds were tested against SARS-CoV-2 main protease (Mpro), showing promising results with IC50 values indicating effective inhibition . This suggests that this compound might share similar antiviral properties.
Case Study 2: Cytotoxicity Against Tumor Cell Lines
Research has demonstrated that compounds structurally related to this compound possess significant cytotoxicity against various human tumor cell lines. For instance, derivatives showed IC50 values ranging from 0.7 μM to over 100 μM depending on the specific cell line tested . Such findings underscore the potential of this compound in cancer therapeutics.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
